molecular formula C14H16ClNO2 B13830654 N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide

Cat. No.: B13830654
M. Wt: 265.73 g/mol
InChI Key: DMOULBUKRBTROW-UHFFFAOYSA-N
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Description

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloroacetyl group attached to a tetrahydro-2-naphthalenyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenylamine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide is unique due to its specific structural features, such as the tetrahydro-2-naphthalenyl ring system and the chloroacetyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

N-[3-(2-chloroacetyl)-5,6,7,8-tetrahydronaphthalen-2-yl]acetamide

InChI

InChI=1S/C14H16ClNO2/c1-9(17)16-13-7-11-5-3-2-4-10(11)6-12(13)14(18)8-15/h6-7H,2-5,8H2,1H3,(H,16,17)

InChI Key

DMOULBUKRBTROW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2CCCCC2=C1)C(=O)CCl

Origin of Product

United States

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